molecular formula C12H16IN B1336839 1-(4-Iodobenzyl)piperidine CAS No. 651022-26-3

1-(4-Iodobenzyl)piperidine

Cat. No.: B1336839
CAS No.: 651022-26-3
M. Wt: 301.17 g/mol
InChI Key: UBTQOFNYBSZILI-UHFFFAOYSA-N
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Description

1-(4-Iodobenzyl)piperidine is a useful research compound. Its molecular formula is C12H16IN and its molecular weight is 301.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiochemical Synthesis and Imaging Applications

  • 1-(4-Iodobenzyl)piperidine derivatives have been used to prepare sigma-1 receptor ligands via radiochemical synthesis. A study by Sadeghzadeh et al. (2014) demonstrated the preparation of radioiodinated 4-benzyl-1-(3-iodobenzylsulfonyl)piperidine with significant efficiency, offering potential applications in imaging and receptor studies (Sadeghzadeh et al., 2014).

Crystal Structure and Bioactivity

  • Xue Si-jia (2011) synthesized a novel 1-(4-Methylbenzyl)piperidin-4-one derivative, providing insights into its crystal structure and potential bioactivity. This research contributes to understanding the molecular properties of piperidine derivatives, including this compound (Xue Si-jia, 2011).

Potential as Imaging Agents

  • Chen et al. (2010) reported the synthesis and evaluation of a radioiodinated spiropiperidine ligand as a potential imaging agent for σ1 receptors, demonstrating the relevance of piperidine derivatives in diagnostic imaging (Chen et al., 2010).

Pharmacological Properties

  • Tacke et al. (2003) explored the pharmacological properties of sila-analogues of selective σ ligands of the Spiro[indane-1,4‘-piperidine] type, which relates to the study of this compound in pharmacological research (Tacke et al., 2003).

Molecular Docking Analysis

  • Al-Mutairi et al. (2021) conducted a molecular docking analysis of arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates, contributing to the understanding of the molecular interactions and potential therapeutic applications of piperidine derivatives (Al-Mutairi et al., 2021).

Tumor Imaging Tracer Development

  • Sadeghzadeh et al. (2017) investigated the radioiodination and preclinical evaluation of 4-benzyl-1-(3-[125I]-iodobenzylsulfonyl)piperidine as a breast tumor imaging tracer, emphasizing its potential in cancer diagnosis (Sadeghzadeh et al., 2017).

Anti-HIV-1 Activity

  • Imamura et al. (2006) discovered a piperidine-4-carboxamide CCR5 antagonist with potent anti-HIV-1 activity, highlighting the therapeutic potential of piperidine derivatives in viral infections (Imamura et al., 2006).

Safety and Hazards

1-(4-Iodobenzyl)piperidine is considered hazardous. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .

Biochemical Analysis

Biochemical Properties

Piperidine derivatives are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely depending on the specific structure of the piperidine derivative and the biomolecule it interacts with .

Cellular Effects

The cellular effects of 1-(4-Iodobenzyl)piperidine are currently unknown. Piperidine derivatives have been shown to have various effects on cells. For example, some piperidine derivatives have been found to exhibit anti-proliferative and anti-metastatic effects on various types of cancer cells .

Molecular Mechanism

Piperidine derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Piperidine derivatives have been studied for their stability, degradation, and long-term effects on cellular function in in vitro or in vivo studies .

Dosage Effects in Animal Models

Piperidine derivatives have been studied for their effects at different dosages in animal models .

Metabolic Pathways

Piperidine derivatives are known to be involved in various metabolic pathways .

Transport and Distribution

Piperidine derivatives are known to interact with various transporters and binding proteins .

Subcellular Localization

Piperidine derivatives are known to be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

1-[(4-iodophenyl)methyl]piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16IN/c13-12-6-4-11(5-7-12)10-14-8-2-1-3-9-14/h4-7H,1-3,8-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBTQOFNYBSZILI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00428760
Record name 1-(4-Iodobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

651022-26-3
Record name 1-(4-Iodobenzyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00428760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Iodobenzyl)piperidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

Prepared analogously to Example 1.1 c. from 4-iodobenzyl bromide and piperidine. Yield: 0.85 g (67% of theory); C12H16IN (M=301.17); calc.: molecular ion peak (M+H)+: 322; found: molecular ion peak (M+H)+: 302; Rf value: 0.55 (silica gel, dichloromethane/ethanol (20:1)).
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Synthesis routes and methods II

Procedure details

To a mixture of 0.31 g of piperidine (3.6 mmol) and 0.47 g of N,N-diisopropylethylamine 3.6 mmol) in 10 mL of dichloromethane was added 0.90 g of 4-iodobenzylbromide (3 mmol). The mixture was allowed to stir for 16 h and partitioned between 50 mL of EtOAc and 50 mL of water. The layers were separated and the EtOAc was washed with 25 mL of brine, dried (MgSO4) and concentrated in vacuo to give 0.90 g of 4-(N-piperidinylmethyl)iodobenzene. The product was used without further purification.
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Synthesis routes and methods III

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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